![molecular formula C7H9NO5 B033229 (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-51-9](/img/structure/B33229.png)

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

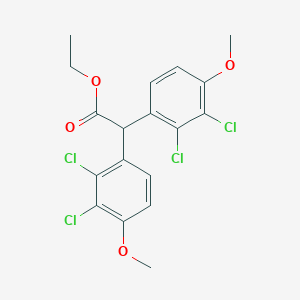

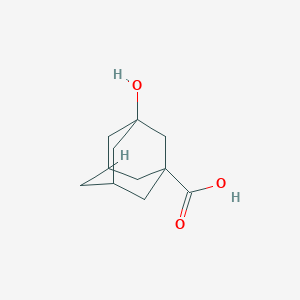

“(1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid” is a biochemical used for proteomics research . It contains a total of 23 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 ether .

Molecular Structure Analysis

The molecular structure of this compound includes a three-membered ring, a five-membered ring, and a six-membered ring. It also contains 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 ether .Applications De Recherche Scientifique

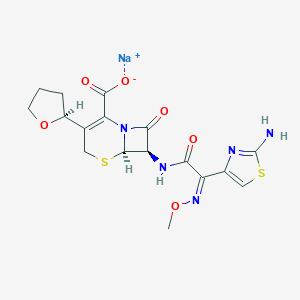

Neuropharmacology: Metabotropic Glutamate Receptor Agonist

This compound acts as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3). It has been shown to inhibit forskolin-stimulated c-AMP production in cells expressing human mGluR2 or mGluR3, indicating its potential use in the treatment of neurological disorders such as anxiety and schizophrenia .

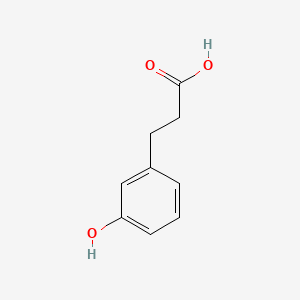

Drug Discovery: Structure-Activity Relationship Studies

The structural analogs of this compound have been synthesized and characterized to understand the relationship between molecular structure and pharmacological activity. This research aids in the design of new therapeutic agents targeting mGluR2/3 receptors, which could lead to novel treatments for psychiatric conditions .

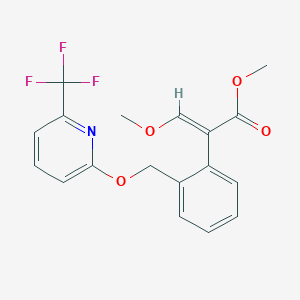

Molecular Modeling: Agonist-Bound Receptor Structures

Using protein-ligand X-ray crystallography, researchers have determined the structures of agonist-bound human mGlu2 and mGlu3 receptor amino terminal domains. This information is crucial for molecular modeling and drug design, providing insights into how this compound and its analogs interact with the receptors .

Psychopharmacology: Antipsychotic and Analgesic Properties

The compound has demonstrated efficacy in animal models, showing both antipsychotic and analgesic properties. This suggests its potential application in developing medications for pain management and psychotic disorders .

Synthetic Chemistry: Asymmetric Synthesis

The asymmetric synthesis of this compound and its derivatives is a significant area of research. The process involves kinetic resolution of a bicyclic racemic precursor olefin, which is a critical step in producing enantiomerically pure substances for pharmacological testing .

Receptor Pharmacology: Antagonist Development

While this compound is an agonist for mGluR2/3, its hydroxylated or alkoxylated analogs have been found to be potent and selective antagonists for the same receptors. This opens up possibilities for developing new antagonistic drugs for modulating glutamatergic neurotransmission .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are the metabotropic glutamate (mGlu) 2 and mGlu 3 receptors . These receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system. They are involved in modulating synaptic transmission and neuronal excitability .

Mode of Action

This compound acts as a highly selective and potent agonist for the mGlu 2 and mGlu 3 receptors . It binds to these receptors and activates them, leading to a series of intracellular events.

Result of Action

The activation of mGlu 2 and mGlu 3 receptors by this compound can have various molecular and cellular effects. These effects can influence neuronal excitability and synaptic transmission, potentially impacting cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects .

Propriétés

IUPAC Name |

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVRZWVUGJELU-ADXDAQDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628723 |

Source

|

| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

CAS RN |

191471-51-9 |

Source

|

| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)